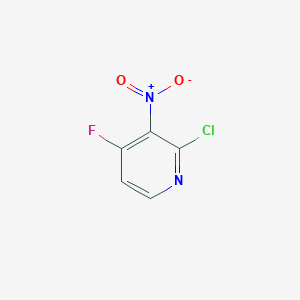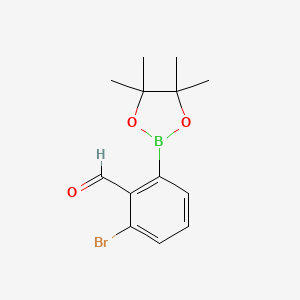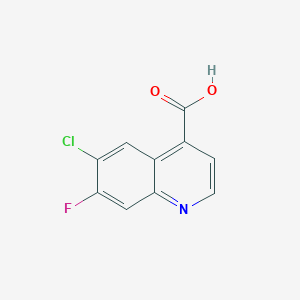
(E)-1-t-Butoxyhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-t-Butoxyhex-3-ene is an organic compound characterized by the presence of a butoxy group attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-t-Butoxyhex-3-ene typically involves the reaction of 1-hexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-t-Butoxyhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of hexan-3-one or hexan-3-ol.
Reduction: Formation of 1-t-Butoxyhexane.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
(E)-1-t-Butoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-t-Butoxyhex-3-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. The butoxy group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-t-Butoxyhex-2-ene: Similar structure but with the butoxy group attached to a different position on the hexene chain.
(E)-1-t-Butoxyhex-4-ene: Another isomer with the butoxy group at a different position.
1-t-Butoxyhexane: Saturated analog without the double bond.
Uniqueness
(E)-1-t-Butoxyhex-3-ene is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers and analogs. The position of the butoxy group and the double bond plays a crucial role in determining its chemical behavior and applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-1-[(2-methylpropan-2-yl)oxy]hex-3-ene |
InChI |
InChI=1S/C10H20O/c1-5-6-7-8-9-11-10(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6+ |
InChI Key |
JNDCGTDRFXSTTE-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/CCOC(C)(C)C |
Canonical SMILES |
CCC=CCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


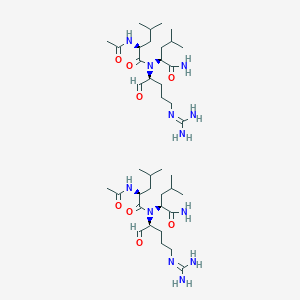
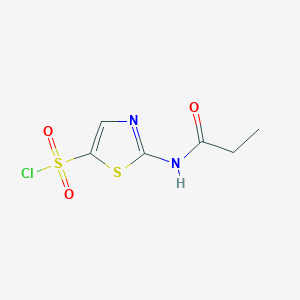

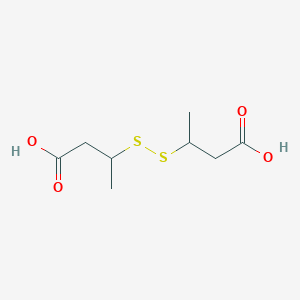

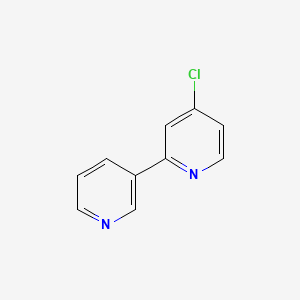
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
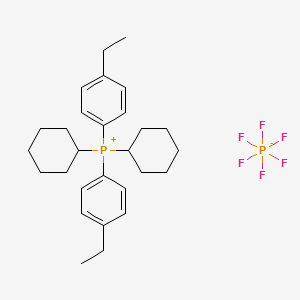
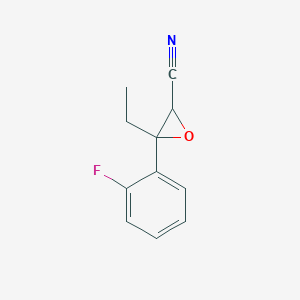
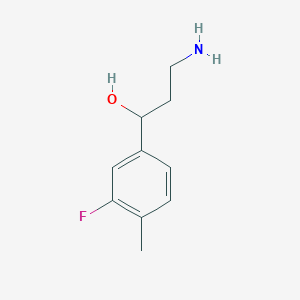
![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
